Ethyl 2-ethoxy-3,3-dimethyl-2-[(trimethylsilyl)oxy]butanoate
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Overview
Description
Ethyl 2-ethoxy-3,3-dimethyl-2-[(trimethylsilyl)oxy]butanoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a complex structure with multiple functional groups, including an ester, an ether, and a trimethylsilyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-ethoxy-3,3-dimethyl-2-[(trimethylsilyl)oxy]butanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion .
Industrial Production Methods
Industrial production methods for this compound may involve more efficient catalytic processes and continuous flow reactors to maximize yield and minimize waste. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethoxy-3,3-dimethyl-2-[(trimethylsilyl)oxy]butanoate can undergo various chemical reactions, including:
Hydrolysis: Breaking down the ester bond to form the corresponding carboxylic acid and alcohol.
Oxidation: Converting the ether group to a carbonyl group.
Substitution: Replacing the trimethylsilyl group with other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophilic reagents such as halides or amines.
Major Products
Hydrolysis: Ethanol and the corresponding carboxylic acid.
Oxidation: Formation of carbonyl compounds.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-ethoxy-3,3-dimethyl-2-[(trimethylsilyl)oxy]butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-ethoxy-3,3-dimethyl-2-[(trimethylsilyl)oxy]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and ether groups can participate in hydrogen bonding and other interactions, while the trimethylsilyl group can enhance the compound’s stability and lipophilicity .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with similar functional groups but lacking the trimethylsilyl group.
Methyl butyrate: Another ester with a different alkyl group.
Isopropyl butyrate: An ester with an isopropyl group instead of an ethyl group.
Uniqueness
Ethyl 2-ethoxy-3,3-dimethyl-2-[(trimethylsilyl)oxy]butanoate stands out due to its unique combination of functional groups, which confer specific chemical properties and reactivity. The presence of the trimethylsilyl group enhances its stability and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
92234-07-6 |
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Molecular Formula |
C13H28O4Si |
Molecular Weight |
276.44 g/mol |
IUPAC Name |
ethyl 2-ethoxy-3,3-dimethyl-2-trimethylsilyloxybutanoate |
InChI |
InChI=1S/C13H28O4Si/c1-9-15-11(14)13(16-10-2,12(3,4)5)17-18(6,7)8/h9-10H2,1-8H3 |
InChI Key |
VVDGUMJANSONAC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C)(C)C)(OCC)O[Si](C)(C)C |
Origin of Product |
United States |
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